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The hepatocarcinogenic Mode of Action (MOA) of propaquizafop in rodents and its relevance to humans

has been formally evaluated using the IPCS MOA/Human Relevance Framework (MOA/HRF). The

consensus from these investigations is that the liver tumors observed in rodents are not considered a relevant

health risk to humans [1] [2].

The table below summarizes the key events in the established rodent MOA and the evidence for their human

relevance:

Key Event in Rodent
MOA

Description & Evidence Human Relevance Conclusion

1. Ligand Activation of
PPARα

Propaquizafop acts as a ligand,

activating the PPARα receptor in
rodent liver [2].

Biologically plausible in humans, but

the human PPARα receptor is
expressed at much lower levels

than in rodents [2].

2. Altered Gene
Expression

Activation leads to induction of

target genes (e.g., CYP4A, Acyl-
CoA oxidase) [1] [2].

Plausible, but the response in

human hepatocytes is negligible
compared to rodents [2].

3. Altered Cell Growth Leads to hepatocellular
hypertrophy, liver enlargement, and

Considered a rodent-specific key
event due to quantitative differences
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Key Event in Rodent
MOA

Description & Evidence Human Relevance Conclusion

increased cell proliferation (BrdU
labeling) [1] [2].

in PPARα-mediated responses [1]
[2].

4.
Hepatocarcinogenesis

Long-term exposure leads to liver
tumors in mice and rats [2].

Not relevant to humans based on
weak or absent key events in

human models [1] [2].

Detailed Experimental Protocol for MOA Investigation

The key investigation into the PPARα-dependency of propaquizafop's effects used a well-defined genetic

model. The methodology below outlines the core experimental design [2].

Animal Models: The study used two groups of male Sprague Dawley rats:
Wild-type (WT) rats: With normal PPARα expression.

PPARα-Knockout (KO) rats: Genetically modified rats with a bi-allelic deletion of the PPARα
gene, rendering the receptor non-functional.

Test Articles & Dosing:
Propaquizafop: Administered in the diet at 75, 500, and 1000 ppm for 2 weeks.

Positive Control (WY-14643): A known potent PPARα agonist, administered at 50 mg/kg
bw/day.

Control Group: Received a standard diet.
Endpoints Measured:

Organ Weights: Absolute and relative liver weights.
Clinical Chemistry: mRNA expression and enzyme activities of CYP4A and Acyl-CoA oxidase

(markers of PPARα activation).
Histopathology: Examination of liver tissues for hepatocellular hypertrophy.

Cell Proliferation: Measurement of cell replication via BrdU labeling in hepatocytes.

The experimental workflow of this investigation can be summarized as follows:
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Start: 2-week dietary exposure
to Propaquizafop in rats

Compare outcomes between
Wildtype (WT) vs PPARα-Knockout (KO) rats

Measure Key Events (KEs)

Result in WT rats:
• ↑ Liver weight

• ↑ CYP4A & ACOX activity
• ↑ Cell proliferation

• Hypertrophy

Result in KO rats:
• Minimal to no changes

in KEs

Conclusion: KEs are PPARα-dependent

Contrast Contrast

Click to download full resolution via product page

Comparative Quantitative Data from Key Studies

The experimental data from the investigation clearly demonstrates the PPARα-dependency of

propaquizafop's effects. The table below synthesizes key quantitative findings from the search results:

Study
Focus

Test Organism /
System

Key Comparative
Metrics

Outcome & Supporting
Data

| Human Relevance of Hepatocarcinogenicity [1] [2] | WT vs. PPARα-KO Rats | Liver Weight Increase:

Marked in WT rats; mild only at high dose in KO rats. Cell Proliferation (BrdU): Significant increase in
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WT; no change in KO rats. CYP4A & ACOX Activity: Induced in WT; no change in KO rats. | Conclusion:

All key events are PPARα-dependent. The PPARα-mediated rodent MOA is not relevant to humans. | |

Herbicide Efficacy vs. Resistant Weeds [3] [4] | Eleusine indica (Grass Weed) | Resistance Index (RI) to

Propaquizafop: < 2.0. RI to Glyphosate/Paraquat: 2.30 - 4.36 in resistant biotypes. | Conclusion:

Resistant weed biotypes remain susceptible to propaquizafop, indicating no cross-resistance. | | Herbicide

Resistance Development [5] | Avena fatua (Wild Oat) | GR₅₀ Resistance Factor (RF) for Propaquizafop:

16.6 to >59 in resistant populations. | Conclusion: Confirms the evolution of resistance to propaquizafop in

grass weeds, necessitating resistance management. |

Key Conclusions for Professionals

Validated MOA and Human Relevance: The assessment provides a robust case study for using the

MOA/HRF. The data strongly supports that propaquizafop induces liver tumors in rats via a PPARα-
mediated mode of action that is not plausible in humans due to quantitative biological differences [1]

[2].
Regulatory Status: Propaquizafop is an approved herbicide in the EU (approval expires

28/02/2027) and is not currently classified as a candidate for substitution [6].
Resistance Management is Critical: While an effective herbicide, propaquizafop is an ACCase

inhibitor (Group A/HRAC 1), and numerous cases of resistance have been reported in grass weeds
like Alopecurus myosuroides, Eleusine indica, and Avena fatua [6] [5]. It is crucial to use it within an

integrated weed management strategy to delay further resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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